Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

Beschreibung

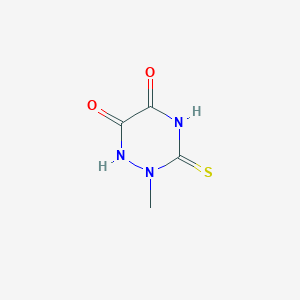

Eigenschaften

IUPAC Name |

2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWWHOXOVPIGFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NC(=O)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207654 |

Source

|

| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58909-39-0 |

Source

|

| Record name | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58909-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-SULFANYL-1,2-DIHYDRO-1,2,4-TRIAZINE-5,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679WF9Q9W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, a key intermediate in the pharmaceutical industry, notably in the production of beta-lactam antibiotics such as ceftriaxone.[1] This document details the synthetic route, experimental protocols, and physicochemical properties of the target compound, presenting a valuable resource for researchers in organic synthesis and medicinal chemistry.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a substituted thiosemicarbazide, followed by a cyclization reaction with a dialkyl oxalate. The most commonly employed route involves a two-step synthesis starting from methylhydrazine.

The first step is the formation of 2-methylthiosemicarbazide through the reaction of methylhydrazine with ammonium thiocyanate. This is followed by a cyclization reaction of the 2-methylthiosemicarbazide intermediate with dimethyl oxalate in the presence of a strong base, such as sodium methoxide, to yield the final triazine ring structure.

Experimental Protocols

The following experimental protocols are based on established synthesis methodologies for this compound.

Step 1: Synthesis of 2-Methylthiosemicarbazide

Reaction: The synthesis begins with the reaction of an aqueous solution of methylhydrazine with ammonium thiocyanate.

Procedure:

-

In a reaction vessel, combine methylhydrazine and ammonium thiocyanate in a molar ratio of 1:1 to 1:1.1.

-

Heat the reaction mixture to a temperature of 80-110°C.

-

After the reaction is complete, dissolve the resulting product in methanol to obtain a solution of 2-methylthiosemicarbazide.

Step 2: Synthesis of this compound

Reaction: The 2-methylthiosemicarbazide solution is then reacted with dimethyl oxalate in the presence of sodium methoxide to induce cyclization.

Procedure:

-

To the methanolic solution of 2-methylthiosemicarbazide, add dimethyl oxalate and sodium methoxide. The molar ratio of 2-methylthiosemicarbazide to dimethyl oxalate to sodium methoxide should be approximately 1:1-1.2:2-2.2.

-

Maintain the reaction temperature between 40-80°C and allow the reaction to proceed for 4-10 hours with reflux.

-

Upon completion of the reaction, cool the mixture and adjust the pH to 6-7 using hydrochloric acid to neutralize and remove excess sodium methoxide.

-

Filter the mixture to obtain a solution of the sodium salt of the triazine ring.

-

Acidify the filtrate to a pH of 1-2 with hydrochloric acid to precipitate the crude product.

-

Collect the crude this compound by filtration.

-

For purification, recrystallize the crude product from hot water. This involves stirring the crude product in hot water, followed by cooling to induce crystallization, filtration, and drying.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Methylhydrazine | CH₆N₂ | 46.07 |

| Ammonium Thiocyanate | CH₄N₂S | 76.12 |

| Dimethyl Oxalate | C₄H₆O₄ | 118.09 |

| Sodium Methoxide | CH₃NaO | 54.02 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃O₂S | [2] |

| Molecular Weight | 159.17 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 168-171 °C | [2] |

| Purity (by HPLC) | ≥98% | [3] |

| Solubility | Soluble in Methanol and DMSO | [3] |

| ¹H NMR | Due to the tautomeric nature and presence of exchangeable protons, the spectrum is solvent-dependent. Expected signals would include a singlet for the N-methyl group and broad signals for the N-H protons. | |

| ¹³C NMR | Expected signals would include resonances for the N-methyl carbon, two carbonyl carbons, and a thiocarbonyl carbon. | |

| IR (cm⁻¹) | Characteristic peaks are expected for N-H stretching, C=O stretching (dione), and C=S stretching (thioxo). | |

| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 159. |

Logical Relationships and Workflows

The synthesis of this compound is a well-defined process with a clear logical flow. The following diagrams illustrate the overall synthesis pathway and its significance in the production of ceftriaxone.

References

An In-depth Technical Guide to 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione, also known by synonyms such as Thiotriazinone and Ceftriaxone Impurity C, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Ceftriaxone.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization based on available technical data.

Chemical and Physical Properties

The compound is typically a white to off-white solid.[1] A summary of its key chemical and physical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributable to different analytical methods or sample purities. The compound is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1]

Table 1: Physicochemical Properties of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione

| Property | Value | Source(s) |

| CAS Number | 58909-39-0 | [1][3][4] |

| Molecular Formula | C₄H₅N₃O₂S | [5][6] |

| Molecular Weight | 159.17 g/mol | [3][6] |

| IUPAC Name | 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione | [6] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 168-171 °C | [1][3] |

| Purity (Commercially Available) | ≥97% | [3][7] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol | [1] |

Synthesis Protocols

The synthesis of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is generally achieved through the cyclization of 2-methylthiosemicarbazide with diethyl oxalate.[1] While various catalysts and solvent systems can be employed, a common approach involves the use of a base such as sodium methoxide or a buffer system to facilitate the reaction.[1][8]

General Experimental Protocol

A patented method for the preparation of this compound involves the following key steps:[8]

-

Preparation of Buffer System: An ethanolic solution is prepared containing acetic acid and ammonium acetate to create a buffer system with a pH of 6-7.[8]

-

Condensation and Cyclization: 2-Methylthiosemicarbazide and diethyl oxalate are added to the buffered ethanol. The reaction mixture is heated to reflux (approximately 80-82°C) for 4-6 hours.[8] A catalyst, such as boron tribromide, can be used to improve the reaction.[8] The molar ratio of 2-methylthiosemicarbazide to diethyl oxalate is typically in the range of 1:1.15 to 1:1.25.[8]

-

Isolation of Crude Product: The reaction mixture is cooled to induce crystallization. The crude product is then isolated by filtration.[8]

-

Purification: The crude solid is suspended in water and the temperature is raised to 70-80°C. Concentrated hydrochloric acid is added, and the mixture is then cooled to re-crystallize the purified product.[8] The final product is isolated by filtration and dried.[8]

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

The structural confirmation and purity assessment of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione are typically performed using a combination of spectroscopic and chromatographic techniques. While the raw spectral data is not widely published in the public domain, manufacturers of analytical standards for this compound provide a certificate of analysis that includes data from the methods listed in Table 2.[9]

Table 2: Standard Analytical Techniques for Characterization

| Technique | Abbreviation | Purpose |

| Proton Nuclear Magnetic Resonance | ¹H-NMR | Structural elucidation by identifying the chemical environment of hydrogen atoms. |

| Mass Spectrometry | MS | Determination of molecular weight and fragmentation patterns for structural confirmation. |

| High-Performance Liquid Chromatography | HPLC | Assessment of purity and quantification. |

| Infrared Spectroscopy | IR | Identification of functional groups present in the molecule. |

Role in Pharmaceutical Synthesis

As previously stated, the primary utility of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is as a building block for the antibiotic Ceftriaxone.[1] It serves as the precursor for the triazine moiety of the final drug molecule. The synthesis involves the reaction of this intermediate with a protected 7-aminocephalosporanic acid (7-ACA) derivative.[10]

Caption: Simplified pathway showing the incorporation of the triazine intermediate into Ceftriaxone.

Biological Activity

There is a lack of published data on the specific biological activity or signaling pathway engagement of 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione itself. Its function is primarily that of a chemical intermediate. However, it is noteworthy that a structurally related compound, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, which is a tautomer of the title compound and a degradation product of Ceftriaxone, has been identified as an inhibitor of D-amino acid oxidase (DAAO).

Conclusion

2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is a well-characterized heterocyclic molecule with established chemical and physical properties. Its significance is firmly rooted in its indispensable role as a key intermediate in the synthesis of Ceftriaxone and potentially other beta-lactam antibiotics. The synthetic routes are well-defined, and standard analytical methods are employed for its characterization. For drug development professionals, this compound represents a critical starting material, and a thorough understanding of its properties and synthesis is essential for the efficient production of vital antibiotic therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. US7470786B2 - Method for manufacture of ceftriaxone sodium - Google Patents [patents.google.com]

- 3. 三嗪环 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. store.usp.org [store.usp.org]

- 6. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. CN103664812B - Preparation method of TTZ (thiotriazinone) - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An improvement for synthesis of ceftriaxone sodium [jcpu.cpu.edu.cn]

Structural Analysis of Thiotriazinone (CAS 58909-39-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of Thiotriazinone (CAS 58909-39-0), a key heterocyclic compound with significant applications in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Ceftriaxone.[1][2] This document outlines the compound's chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses various spectroscopic and analytical techniques for its structural elucidation. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to aid in understanding the synthesis and analysis processes.

Introduction

Thiotriazinone, chemically known as Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, is a triazine derivative with the molecular formula C₄H₅N₃O₂S.[1][2] Its structure, featuring a triazine ring with a thioxo group, imparts unique reactivity that is leveraged in pharmaceutical synthesis.[1][3] The primary importance of Thiotriazinone lies in its role as a building block for complex antibiotic molecules.[1] Understanding its structural characteristics is paramount for optimizing synthesis pathways, ensuring purity, and developing novel derivatives.

Physicochemical Properties

Thiotriazinone is typically a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 58909-39-0 | [1][2] |

| Molecular Formula | C₄H₅N₃O₂S | [1][2][4] |

| Molecular Weight | 159.17 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 168-171 °C | [1][5] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol. | [6] |

| InChI Key | UMWWHOXOVPIGFD-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CN1C(=S)NC(=O)C(=O)N1 | [7] |

Synthesis of Thiotriazinone

The most common synthetic route to Thiotriazinone involves the cyclization reaction of 2-methyl-thiosemicarbazide with diethyl oxalate.[1] Several variations of this method exist, often employing different catalysts and solvent systems to optimize yield and purity.

General Experimental Protocol

A general and widely cited method for the synthesis is as follows:

Materials:

-

2-methyl-thiosemicarbazide

-

Diethyl oxalate

-

Sodium methylate (or other suitable base)

-

Methanol/DMSO mixed solvent

-

Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, a mixed solvent of methanol and DMSO (e.g., in a 1:3 mass ratio) is prepared.

-

2-methyl-thiosemicarbazide, diethyl oxalate, and sodium methanolate are added to the reactor. A common mass ratio for these reactants is 1:4:10 (2-methyl-thiosemicarbazide:diethyl oxalate:sodium methanolate), with the solvent being 10 times the mass of the initial thiosemicarbazide.

-

The cyclization reaction is conducted at a controlled temperature, typically between 0-45 °C, with stirring for a sufficient duration to ensure completion.

-

Upon completion, the reaction mixture is acidified with hydrochloric acid. The amount of acid is typically around 30% of the mass of the starting 2-methyl-thiosemicarbazide.

-

The resulting precipitate is collected by filtration.

-

The solid product is then dried to yield Thiotriazinone.

This process can achieve yields of approximately 91.6%.

Note: This is a generalized protocol based on literature. Specific reaction times, temperatures, and purification methods may vary and should be optimized for laboratory conditions.

Structural Analysis Techniques

A comprehensive structural analysis of Thiotriazinone involves a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the methyl protons and exchangeable protons on the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two carbonyl carbons, and the thione carbon.

| Analysis | Expected Chemical Shifts (ppm) |

| ¹H NMR | Signals corresponding to the N-CH₃ group and NH protons. |

| ¹³C NMR | Resonances for C=S, two C=O groups, and the N-CH₃ carbon. |

Note: Actual chemical shifts are highly dependent on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Thiotriazinone, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (159.17).

| Analysis | Expected Observations |

| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z ≈ 159. Characteristic fragmentation patterns involving the loss of small molecules like CO, CS, and methyl groups. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for an isomer of Thiotriazinone has been reported, detailed crystallographic data for the title compound (CAS 58909-39-0) is not publicly available. Such an analysis would provide precise bond lengths, bond angles, and information on intermolecular interactions.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of Thiotriazinone suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.

-

Data Collection: Mount a selected crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 58909-39-0: Tetrahydro-2-methyl-3-thioxo-1,2,4-triazin… [cymitquimica.com]

- 4. Thiotriazinone synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiotriazinone CAS#: 58909-39-0 [m.chemicalbook.com]

- 7. 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | C4H5N3O2S | CID 3034640 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ceftriaxone Impurity C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone Impurity C, identified as 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione, is a known related substance of the third-generation cephalosporin antibiotic, Ceftriaxone. As a critical component of impurity profiling in pharmaceutical quality control, the accurate identification and quantification of Ceftriaxone Impurity C are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides an overview of the spectroscopic data, specifically ¹H and ¹³C Nuclear Magnetic Resonance (NMR), which are fundamental for the structural elucidation and characterization of this impurity.

While comprehensive, publicly available ¹H NMR and ¹³C NMR spectroscopic data for Ceftriaxone Impurity C is not readily found in scientific literature or public databases, this information is typically provided with the purchase of a certified reference standard from various commercial suppliers. The data presented herein is a representative summary based on the known chemical structure of the impurity and general principles of NMR spectroscopy.

Chemical Structure

IUPAC Name: 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione Synonyms: Ceftriaxone Triazine Analog, Thiotriazinone Molecular Formula: C₄H₅N₃O₂S Molecular Weight: 159.17 g/mol

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Ceftriaxone Impurity C. The exact chemical shifts can vary depending on the solvent, concentration, and instrument used for analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ceftriaxone Impurity C

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.0 - 3.5 | Singlet | 3H |

| N-H | 8.0 - 9.0 | Broad Singlet | 1H |

| S-H | 4.0 - 5.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ceftriaxone Impurity C

| Carbon Atom | Chemical Shift (δ, ppm) |

| N-CH₃ | 30 - 35 |

| C=O (C5) | 155 - 165 |

| C=O (C6) | 165 - 175 |

| C=S (C3) | 175 - 185 |

Experimental Protocols

A standardized experimental protocol for acquiring NMR data for Ceftriaxone Impurity C would typically involve the following steps. It is crucial to consult the Certificate of Analysis provided with the reference standard for the specific methodology used.

1. Sample Preparation:

-

Accurately weigh a suitable amount of Ceftriaxone Impurity C reference standard (typically 5-10 mg).

-

Dissolve the sample in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

-

The NMR spectra are typically recorded on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for all carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The solvent peak is often used for chemical shift referencing.

3. Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts (δ) of the signals are reported in parts per million (ppm).

-

The multiplicity of the proton signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants (J) in Hertz (Hz) are determined.

-

The integration of the proton signals is calculated to determine the relative number of protons corresponding to each signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of a pharmaceutical impurity like Ceftriaxone Impurity C.

This guide serves as a foundational resource for understanding the spectroscopic characterization of Ceftriaxone Impurity C. For definitive and quantitative analysis, it is imperative to use a certified reference standard and adhere to the experimental protocols provided by the supplier or as mandated by relevant pharmacopeias.

Technical Guide: Physical Properties of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, with CAS number 58909-39-0, is a heterocyclic organic compound of significant interest in pharmaceutical synthesis. Its molecular structure, incorporating a triazine ring with methyl, thioxo, and dione functionalities, makes it a versatile intermediate. Notably, it serves as a crucial precursor in the synthesis of ceftriaxone, a third-generation cephalosporin antibiotic. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by generalized experimental protocols for their determination.

Chemical Structure and Identification

-

IUPAC Name: 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione

-

Synonyms: Ceftriaxone Impurity C, 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione, Thiotriazinone

-

CAS Number: 58909-39-0

-

Molecular Formula: C₄H₅N₃O₂S

-

Molecular Weight: 159.17 g/mol

-

InChI Key: UMWWHOXOVPIGFD-UHFFFAOYSA-N

-

SMILES: CN1C(=O)C(=O)NC(=S)N1

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Appearance | White to off-white powder | |

| Melting Point | 168-171 °C (literature value) | [1] |

| Boiling Point | 272 °C (predicted) | |

| Density | 1.62 g/cm³ (predicted) | |

| Flash Point | 118 °C (predicted) | |

| Vapor Pressure | 0.0±1.2 mmHg at 25°C (predicted) | |

| Refractive Index | 1.678 (predicted) | |

| Purity (Assay) | ≥97% or ≥99.0% |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Pack the dry sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (168-171 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).

Solubility Determination

Understanding the solubility of the compound is crucial for selecting appropriate solvents for synthesis, purification, and analysis.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Analytical balance

Solvents to be tested: Water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, 5% aq. HCl, 5% aq. NaOH.

Procedure:

-

Add approximately 10-20 mg of the compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 1-2 minutes.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

For compounds insoluble in water, their solubility in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.

Spectroscopic Analysis

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Expected characteristic absorption bands for this compound would include:

-

N-H stretching vibrations

-

C-H stretching from the methyl group

-

C=O stretching from the dione functionality

-

C=S stretching from the thioxo group

-

C-N stretching vibrations

-

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The expected signals would correspond to the methyl protons and the N-H protons. The chemical shifts, integration, and splitting patterns will provide information about the electronic environment and neighboring protons.

-

Acquire a ¹³C NMR spectrum (often with proton decoupling). This will show signals for the different carbon atoms in the molecule, including the methyl carbon, and the carbonyl and thioxo carbons.

Logical Relationship to Ceftriaxone's Mechanism of Action

While this compound is not biologically active in the same manner as the final drug, it is an indispensable building block. The following diagram illustrates its role in the synthesis of ceftriaxone and the subsequent mechanism of action of the antibiotic.

Caption: Logical workflow from intermediate to drug action.

The diagram above illustrates that this compound is a key intermediate which, along with other precursors, is chemically synthesized into Ceftriaxone. Ceftriaxone then exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis.[2][3][4]

Conclusion

The physical properties of this compound are well-defined, providing a solid foundation for its use in research and development. The data presented in this guide, coupled with the outlined experimental protocols, will aid scientists in the efficient and safe handling and characterization of this important pharmaceutical intermediate. Its integral role in the synthesis of vital antibiotics like ceftriaxone underscores the importance of a comprehensive understanding of its physicochemical characteristics.

References

An In-depth Technical Guide on the Core Mechanisms of Action of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, also widely known as Thiotriazinone, is a heterocyclic compound of significant interest in pharmaceutical sciences. Primarily recognized as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, ceftriaxone, its intrinsic biological activities are an area of emerging research.[1] This technical guide provides a comprehensive overview of the identified and potential mechanisms of action of Thiotriazinone, focusing on its role as a calcium chelating agent and its potential as a D-amino acid oxidase (DAAO) inhibitor through its tautomeric form. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound (Thiotriazinone) is a triazine derivative with the chemical formula C4H5N3O2S.[1] It is a known impurity and a synthetic precursor in the manufacturing of ceftriaxone.[1] Beyond its role in antibiotic synthesis, investigations into the biological effects of ceftriaxone and its related compounds have unveiled potential intrinsic activities of Thiotriazinone itself. This guide delineates two primary mechanisms of action: a non-therapeutic role in calcium chelation and a potential therapeutic pathway involving the inhibition of D-amino acid oxidase (DAAO).

Calcium Chelation

One of the characterized activities of Thiotriazinone is its ability to chelate calcium ions. This property has been identified in the context of pharmaceutical formulations, where Thiotriazinone, as an impurity in ceftriaxone preparations, can mitigate the incompatibility between ceftriaxone and calcium-containing solutions by sequestering calcium ions.

Mechanism of Action

The dione moiety within the Thiotriazinone structure is capable of binding to metal ions. In the presence of calcium ions, Thiotriazinone acts as a chelating agent, forming a complex with Ca2+. This interaction reduces the concentration of free calcium ions in a solution, thereby preventing the formation of insoluble ceftriaxone-calcium salts.

Logical Workflow for Calcium Chelation

Caption: Logical workflow of Thiotriazinone acting as a calcium chelating agent.

Experimental Protocol: Quantification of Calcium Chelation by Isothermal Titration Calorimetry (ITC)

To quantify the binding affinity of Thiotriazinone for calcium ions, isothermal titration calorimetry (ITC) can be employed. This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of the interaction between Thiotriazinone and calcium ions.

Materials:

-

Isothermal Titration Calorimeter

-

Thiotriazinone (high purity)

-

Calcium chloride (CaCl2) solution of known concentration

-

Appropriate buffer (e.g., Tris-HCl, pH 7.4)

-

Chelex-treated water to minimize trace metal contamination

Procedure:

-

Sample Preparation:

-

Prepare a solution of Thiotriazinone (e.g., 1 mM) in the chosen buffer.

-

Prepare a solution of CaCl2 (e.g., 10 mM) in the same buffer.

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment Setup:

-

Load the Thiotriazinone solution into the sample cell of the calorimeter.

-

Load the CaCl2 solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µL) of the CaCl2 solution into the sample cell containing the Thiotriazinone solution.

-

Allow sufficient time between injections for the system to reach equilibrium.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of CaCl2 to Thiotriazinone.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

D-Amino Acid Oxidase (DAAO) Inhibition

A significant potential therapeutic mechanism of action for Thiotriazinone is the inhibition of D-amino acid oxidase (DAAO). This activity is attributed to a degradation product and likely tautomer of Thiotriazinone, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione.

Mechanism of Action

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. Inhibition of DAAO leads to an increase in the synaptic levels of D-serine, which in turn enhances NMDA receptor neurotransmission. This pathway is a target for therapeutic intervention in conditions associated with NMDA receptor hypofunction, such as schizophrenia.

While direct inhibition of DAAO by Thiotriazinone has not been explicitly demonstrated, its structural analog, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, has been identified as a DAAO inhibitor.[2] It is proposed that Thiotriazinone may act as a prodrug or exist in equilibrium with its more active tautomeric enol form.

Proposed Signaling Pathway for DAAO Inhibition

Caption: Proposed mechanism of DAAO inhibition and subsequent NMDA receptor modulation.

Quantitative Data

The inhibitory activity of the tautomeric form of Thiotriazinone against D-amino acid oxidase has been quantified as follows:

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione | DAAO | In vitro enzyme | 2.8 | [2] |

Experimental Protocol: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

The following protocol is based on the methods described for the evaluation of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as DAAO inhibitors.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DAAO.

Materials:

-

Recombinant human DAAO

-

D-serine (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer (e.g., pH 7.4)

-

Test compound (Thiotriazinone or its derivatives) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm)

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing phosphate buffer, D-serine, HRP, and Amplex Red reagent.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Enzyme Inhibition Assay:

-

To each well of the microplate, add the reaction mixture.

-

Add the test compound dilutions to the respective wells (final DMSO concentration should be kept low, e.g., <1%).

-

Initiate the enzymatic reaction by adding the DAAO enzyme solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Measure the fluorescence intensity in each well using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO alone).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow for DAAO Inhibition Assay

Caption: Workflow for the in vitro DAAO inhibition assay.

Conclusion

This compound (Thiotriazinone) presents a dual-faceted mechanistic profile. Its established role as a calcium chelator is of significance in pharmaceutical formulation science. Furthermore, the DAAO inhibitory activity of its tautomeric form, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, suggests a potential therapeutic application in neurological disorders characterized by NMDA receptor hypofunction. Further research is warranted to directly assess the DAAO inhibitory activity of Thiotriazinone and to fully elucidate the tautomeric equilibrium between the thione and enol forms under physiological conditions. The experimental protocols detailed herein provide a framework for such future investigations, which could unlock the full therapeutic potential of this intriguing molecule.

References

Biological Activity Screening of Thiotriazinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotriazinone derivatives have emerged as a promising class of heterocyclic compounds, attracting significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activity screening of these derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows are presented to facilitate further research and drug development in this area.

Data Presentation

The biological activities of various thiotriazinone and related triazine derivatives are summarized in the following tables, presenting quantitative data such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

Table 1: Anticancer Activity of Thiotriazinone and Related Derivatives (IC50 values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole | 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-1 (IIIB) | 0.96 µg/mL | [1] |

| 1,3,4-Thiadiazole | 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-2 (ROD) | 2.92 µg/mL | [1] |

| 1,3,4-Thiadiazole | Derivative with 3-fluorophenyl substituent (63) | PC-3 (Prostate) | 64.46 | |

| 1,3,4-Thiadiazole | Derivative with 3-fluorophenyl substituent (63) | HT-29 (Colon) | 33.67 | |

| 1,3,4-Thiadiazole | DTTF (112) | SiHa (Cervical) | 15.6 | |

| 1,3,4-Thiadiazole | Ciprofloxacin-based derivatives (1a-l) | MCF-7 (Breast) | 3.26 - 15.7 | [2] |

| 1,3,4-Thiadiazole | 4-fluorobenzyl derivatives (1h,l) | SKOV-3 (Ovarian) | 3.58 | [2] |

| 1,3,4-Thiadiazole | 4-fluorobenzyl derivatives (1h,l) | A549 (Lung) | 2.79 | [2] |

| 1,3,4-Thiadiazole | Bromophenyl substituted derivatives (29i-k) | MCF-7, SK-BR-3, A549, H1975 | 0.77 - 3.43 | [2] |

| 1,3,5-Triazine | Derivative 13 | HCT116 (Colon) | 8.45 ± 0.65 | [3] |

| 1,3,5-Triazine | Derivative 14 | HCT116 (Colon) | 2.54 ± 0.22 | [3] |

| 1,3,5-Triazine | Pyrazole derivative 15 | - | 305.1 nM | [3] |

| 1,3,5-Triazine | Pyrazole derivative 16 | - | 286.9 nM | [3] |

| 1,3,5-Triazine | Pyrazole derivative 17 | - | 229.4 nM | [3] |

| 1,3,5-Triazine | bis(dimethylpyrazolyl)-s-triazine derivative 18 | HCT116 (Colon) | 500 nM | [3] |

| Phenanthro-triazine-3-thiol | P1 | MOLT-4 (Leukemia) | 7.1 ± 1.1 | [4] |

| Phenanthro-triazine-3-thiol | P1 | MCF-7 (Breast) | 26.6 ± 1.6 | [4] |

| Phenanthro-triazine-3-thiol | P11 (phenyl substitution) | MCF-7 (Breast) | 15.4 ± 2.9 | [4] |

| Phenanthro-triazine-3-thiol | P15 (4-methylphenyl substitution) | MOLT-4 (Leukemia) | 19.4 ± 2.5 | [4] |

| Phenanthro-triazine-3-thiol | P7, P8, P14 | MCF-7 (Breast) | 34.3 - 39.7 | [5] |

Table 2: Antimicrobial Activity of Thiotriazinone and Related Derivatives (MIC values in µg/mL)

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| s-Triazine | Compounds 7-9 | S. typhi, E. coli, K. aerogenes, B. subtilis, B. cereus, S. aureus | 4 - 8 | - | - | [6] |

| s-Triazine | Derivative 10 | P. aeruginosa | 25 | - | - | [6] |

| s-Triazine | Compounds 1a, 1b | Bacteria | 62.50 - 250 | Filamentous fungi | 250 - 500 | [6] |

| s-Triazine | Compound 2b,d,f | - | - | Candida | 125 | [6] |

| 1,3,4-Thiadiazole | Derivative 17 | S. aureus | 0.125 | - | - | [7] |

| 1,3,4-Thiadiazole | Derivative 17 | E. coli | 16 | - | - | [7] |

| 1,3,4-Thiadiazole | Derivative 14a | B. polymyxa, P. aeruginosa | 2.5 | - | - | [7] |

| 1,3,4-Thiadiazole | Derivative 23p | S. epidermidis | 31.25 | - | - | [7] |

| 1,3,4-Thiadiazole | Derivative 23p | M. luteus | 15.63 | - | - | [7] |

| 1,3,4-Thiadiazole | Derivative 21b | V. harveyi | 0.0313 mg/mL | - | - | [7] |

| Triazine Polymer | TZP5 | B. subtilis | - | - | - | [8] |

| Triazine Polymer | TZP5 | P. aeruginosa | - | - | - | [8] |

| Triazine Polymer | TZP9 | Various bacteria | - | - | - | [8] |

| 2,4,6-trisubstituted[9][10][11] triazines | Compounds 13 and 15 | Various bacteria and fungi | 6.25 - 25 | - | - | [12] |

Table 3: Antiviral Activity of Thiotriazinone and Related Derivatives

| Compound Class | Derivative | Virus | EC50/IC50 | Reference |

| 1,3,4-Thiadiazole | Compound 49 | Hepatitis B Virus (HBV) | IC50 = 0.3 µM | [13] |

| 1,3,4-Thiadiazine | Compound 4f | Herpes Simplex Virus-1 (HSV-1) | IC50 = 77.04 µg/ml | [14] |

| 1,3,4-Thiadiazine | Compound 4f | Herpes Simplex Virus-2 (HSV-2) | IC50 = 30.00 µg/ml | [14] |

| [9][15][16]triazolo[3,4-b][9][10][16]thiadiazine | 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol | Influenza A/Puerto Rico/8/34 (H1N1) | SI > 300 | [17] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and standardization of screening procedures.

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the thiotriazinone derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth after incubation.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Dissolve the thiotriazinone derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Antiviral Screening: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified. A reduction in the number of plaques indicates antiviral activity.

Protocol:

-

Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with different concentrations of the thiotriazinone derivative for a specific period (e.g., 1 hour) before adding to the cells.

-

Infection: Remove the cell culture medium and infect the cell monolayer with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. This overlay medium should also contain the respective concentrations of the antiviral compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.

-

Plaque Visualization and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of some triazine derivatives and the general workflows for the biological assays described above.

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition by thiotriazinone derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Experimental workflow for the plaque reduction antiviral assay.

Conclusion

This technical guide provides a foundational resource for researchers and drug development professionals interested in the biological screening of thiotriazinone derivatives. The presented data highlights the potential of this class of compounds as anticancer, antimicrobial, and antiviral agents. The detailed experimental protocols and visual workflows offer practical guidance for conducting in vitro assays, while the signaling pathway diagram provides a starting point for mechanistic studies. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of promising thiotriazinone derivatives is warranted to advance their development as potential therapeutic agents.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the In Vitro Evaluation of 3-Thioxo-1,2,4-triazinane-5,6-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the in vitro studies conducted on the broader class of 3-thioxo-1,2,4-triazinane-5,6-dione derivatives. It is important to note that specific experimental data for 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione is not extensively available in the current body of scientific literature. The methodologies, data, and potential mechanisms of action detailed herein are based on studies of structurally related compounds and are intended to serve as a foundational guide for researchers interested in this chemical scaffold.

Introduction

The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of 1,2,4-triazine have been reported to possess a wide array of biological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][3][4] The incorporation of a thioxo group at the 3-position and dione moieties at the 5- and 6-positions of the triazinane ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the in vitro studies of 3-thioxo-1,2,4-triazinane-5,6-dione and its derivatives, summarizing key findings and experimental approaches.

Anticancer and Cytotoxic Activities

A significant body of research has focused on the anticancer potential of 1,2,4-triazine derivatives. Various substituted 3-thioxo-1,2,4-triazinane-5,6-dione analogs have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for various 1,2,4-triazine derivatives against different cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Triazole-3-thiol derivatives | IGR39 (Melanoma) | 2 - 22.3 | [3] |

| MDA-MB-231 (Breast Cancer) | 9.7 - low µM range | [3] | |

| Panc-1 (Pancreatic Cancer) | 26.2 - 38.5 | [3] | |

| 1,3,5-Thiadiazine-2-thione derivatives | HeLa (Cervical Cancer) | <4 | [5] |

| 1,2,4-Triazine derivatives | HepG2 (Liver Cancer) | 3.98 - 8.45 | [6] |

| Pyrazolo[4,3-e][1][2][3]triazines | PC-3 (Prostate Cancer) | low µM range | [7] |

| MCF-7 (Breast Cancer) | low µM range | [7] | |

| H460 (Lung Cancer) | low µM range | [7] | |

| Colo205 (Colorectal Cancer) | low µM range | [7] | |

| 5-thioxo-[1][2][3]triazolo[1,5-a][1][4][8]triazin-7-ones | Thymidine Phosphorylase | comparable to 42.63 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Antimicrobial Activity

Derivatives of 3-thioxo-1,2,4-triazin-5-one have also been investigated for their antimicrobial properties against a variety of bacterial and fungal strains.[1][2][8]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 3-thioxo-1,2,4-triazino[2,3-c]quinazoline-2-ones.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-R-8-R¹-9-R²-10-R³-6-thioxo-6,7-dihydro-2H-[1][2][3]triazino[2,3-c]quinazolin-2-ones | Escherichia coli | 50-100 | [9] |

| Potassium 8-R¹-9-R²-10-R³-3-R-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazoline-6-thiolates | Escherichia coli | 100 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., 5 × 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Enzyme Inhibition

Certain 1,2,4-triazine derivatives have been identified as inhibitors of specific enzymes, suggesting their potential as therapeutic agents for various diseases.

Quantitative Enzyme Inhibition Data

The following table shows the IC₅₀ and Kᵢ values of some 1,2,4-triazine compounds against acetylcholinesterase (AChE) and glutathione S-transferase (GST).

| Compound Class | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| 1,2,4-Triazine derivatives | Acetylcholinesterase (AChE) | 2.45 - 9.91 | 0.6733 - 4.3690 | [6] |

| Glutathione S-Transferase (GST) | 3.98 - 8.45 | 3.7997 - 10.613 | [6] | |

| 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives | d-Amino Acid Oxidase (DAAO) | 0.05 - 2.8 | - | [10] |

Experimental Protocol: General Enzyme Inhibition Assay

Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The rate of reaction is typically monitored by measuring the appearance of a product or the disappearance of a substrate over time, often using a spectrophotometric or fluorometric method.

Methodology:

-

Assay Buffer Preparation: A suitable buffer is prepared to maintain the optimal pH and ionic strength for the enzyme activity.

-

Enzyme and Substrate Preparation: Solutions of the enzyme and its specific substrate are prepared in the assay buffer.

-

Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

-

Assay Procedure:

-

The enzyme, buffer, and varying concentrations of the test inhibitor are pre-incubated in a 96-well plate.

-

The reaction is initiated by the addition of the substrate.

-

The change in absorbance or fluorescence is monitored over time using a plate reader.

-

-

Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (no inhibitor). The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: A hypothetical signaling pathway potentially targeted by triazine derivatives.

Conclusion and Future Directions

The 3-thioxo-1,2,4-triazinane-5,6-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The available in vitro data on its derivatives demonstrate significant potential in the areas of oncology and infectious diseases. However, the lack of specific data on 2-Methyl-3-thioxo-1,2,4-triazinane-5,6-dione highlights a clear research gap.

Future research should focus on:

-

The systematic synthesis and in vitro screening of a focused library of 2-substituted-3-thioxo-1,2,4-triazinane-5,6-dione derivatives.

-

Elucidation of the structure-activity relationships (SAR) to identify key structural features responsible for the observed biological activities.

-

Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by these compounds.

-

In vitro ADME/Tox profiling to assess the drug-like properties of the most potent compounds.

By addressing these areas, the full therapeutic potential of this promising class of heterocyclic compounds can be unlocked.

References

- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [file.scirp.org]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-thymidine phosphorylase activity and molecular docking of 5-thioxo-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione, a heterocyclic compound primarily recognized as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic ceftriaxone, holds untapped potential as a therapeutic agent. While its role as a synthetic building block is well-established, emerging research on structurally similar molecules points towards a promising future in targeting specific enzymatic pathways relevant to neurological disorders. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, focusing on D-amino acid oxidase (DAAO) as a primary candidate. We delve into the underlying scientific evidence, present relevant quantitative data, and provide detailed experimental protocols to facilitate further investigation into its mechanism of action and therapeutic applications.

Chemical Identity and Properties

This compound, also known by synonyms such as Thiotriazinone and Ceftriaxone Impurity C, is a triazine derivative with the molecular formula C4H5N3O2S.[1][2] Its chemical structure is characterized by a six-membered ring containing three nitrogen atoms, a methyl group, a thioxo group, and two carbonyl groups. The presence of these functional groups contributes to its chemical reactivity and suggests potential for biological activity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58909-39-0 | [1][2] |

| Molecular Formula | C4H5N3O2S | [1][2] |

| Molecular Weight | 159.17 g/mol | [2] |

| IUPAC Name | 2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 168-171 °C | [2] |

| Solubility | Sparingly soluble in DMSO and methanol | [2] |

An important characteristic of this molecule is its potential to exist in tautomeric forms, specifically the thione-thiol equilibrium (C=S ⇌ C-SH). This structural flexibility can significantly influence its biological activity and interaction with therapeutic targets.

Potential Therapeutic Target: D-Amino Acid Oxidase (DAAO)

The most compelling evidence for a therapeutic target for this compound comes from studies on a closely related compound, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione . This compound, a degradation product of ceftriaxone, has been identified as an inhibitor of D-amino acid oxidase (DAAO).[3][4]

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[3][5] Dysregulation of D-serine levels has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis.[5] Inhibition of DAAO can increase the concentration of D-serine in the brain, thereby enhancing NMDA receptor function, which presents a promising therapeutic strategy for these conditions.[3]

Given the structural similarity and the tautomeric relationship between this compound and the known DAAO inhibitor, it is highly plausible that the former also exhibits inhibitory activity against DAAO. The thiol tautomer of the subject compound is structurally analogous to the hydroxy group of the active inhibitor.

Table 2: DAAO Inhibitory Activity of a Structurally Related Compound

| Compound | Target | IC50 (µM) | Reference(s) |

| 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione | D-amino acid oxidase (DAAO) | 2.8 | [3][4] |

Proposed Mechanism of DAAO Inhibition

The proposed mechanism of DAAO inhibition by 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives involves the interaction of the triazine ring with the active site of the enzyme. It is hypothesized that the structural features of the triazine core mimic the substrate, allowing it to bind to the active site and prevent the catalytic degradation of D-amino acids.

Broader Biological Activities of 1,2,4-Triazine Derivatives

While DAAO inhibition is the most promising and specific potential therapeutic target for this compound, it is important to note that the broader class of 1,2,4-triazine derivatives has been reported to exhibit a wide range of biological activities. These include:

-

Antimicrobial Activity : Various 1,2,4-triazine derivatives have demonstrated activity against a spectrum of bacteria and fungi.[6]

-

Antiviral Activity : Some compounds within this class have been investigated for their potential against viruses, including HIV.

-

Anticancer Activity : Certain 1,2,4-triazine derivatives have shown cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity : Anti-inflammatory properties have also been reported for some members of this chemical family.

It is crucial to emphasize that these are general activities of the 1,2,4-triazine scaffold, and direct experimental evidence for these effects is currently lacking for this compound itself. Further research is required to determine if this specific molecule shares these broader biological properties.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, detailed protocols for key experiments are provided below.

Synthesis of 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione

The synthesis of the known DAAO inhibitor can be achieved through methods described in the literature, often starting from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.[3][4] A general synthetic scheme is as follows:

-

Alkylation : Alkylation of the 2-position of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with a methylating agent.

-

Hydroxylation : Replacement of the 6-bromo group with a hydroxyl group.

Detailed synthetic procedures and characterization data can be found in the cited literature.[3][4]

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a common method for measuring DAAO activity and inhibition using a fluorescence-based assay that detects the production of hydrogen peroxide (H₂O₂).[5][7]

Materials:

-

Recombinant human DAAO (hDAAO)

-

This compound (test compound)

-

D-serine (substrate)

-

Amplex® Red reagent (or a similar H₂O₂ detection reagent)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a reaction mixture containing D-serine, Amplex® Red, and HRP in assay buffer.

-

-

Assay Protocol:

-

Add a small volume of the hDAAO enzyme solution to each well of the 96-well plate.

-

Add the serially diluted test compound or vehicle control to the wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-